2-(1,3-dioxo-2-azaspiro[4.5]decan-2-yl)acetic acid
Overview
Description
2-(1,3-dioxo-2-azaspiro[4.5]decan-2-yl)acetic acid is a chemical compound with the molecular formula C11H15NO4 and a molecular weight of 225.24 g/mol . This compound is characterized by its unique spirocyclic structure, which includes a 1,3-dioxo-2-azaspiro[4.5]decan-2-yl moiety attached to an acetic acid group .
Preparation Methods
The synthesis of 2-(1,3-dioxo-2-azaspiro[4.5]decan-2-yl)acetic acid typically involves the reaction of 1-carboxycyclohexaneacetic acid with glycine under specific conditions . The reaction is carried out in the presence of a suitable catalyst and solvent, followed by purification steps to isolate the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
2-(1,3-dioxo-2-azaspiro[4.5]decan-2-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
2-(1,3-dioxo-2-azaspiro[4.5]decan-2-yl)acetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1,3-dioxo-2-azaspiro[4.5]decan-2-yl)acetic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research .
Comparison with Similar Compounds
2-(1,3-dioxo-2-azaspiro[4.5]decan-2-yl)acetic acid can be compared with other spirocyclic compounds, such as:
2-azaspiro[4.5]decan-2-acetic acid: Similar structure but lacks the 1,3-dioxo group.
3-spirocyclohexanepyrrolidine-2,5-dion-1-yl)acetic acid: Contains a different spirocyclic core. The uniqueness of this compound lies in its specific spirocyclic structure and the presence of both dioxo and acetic acid functionalities, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
2-(1,3-dioxo-2-azaspiro[4.5]decan-2-yl)acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4/c13-8-6-11(4-2-1-3-5-11)10(16)12(8)7-9(14)15/h1-7H2,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTCPRTIXYCWINZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CC(=O)N(C2=O)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10434539 | |
Record name | 2-Azaspiro[4.5]decane-2-acetic acid, 1,3-dioxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10434539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
807345-89-7 | |
Record name | 2-Azaspiro[4.5]decane-2-acetic acid, 1,3-dioxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10434539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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